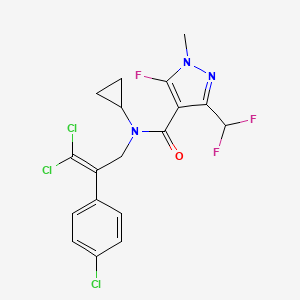
Sdh-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sdh-IN-7: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the electron transport chain within mitochondria. This compound has shown significant fungicidal properties and is primarily used in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The exact methods are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Types of Reactions: Sdh-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a succinate dehydrogenase inhibitor .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, these products include modified versions of the compound that retain its inhibitory properties .
Applications De Recherche Scientifique
Sdh-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies involving succinate dehydrogenase inhibitors
Biology: Employed in research on mitochondrial function and metabolic pathways
Medicine: Investigated for its potential therapeutic applications in diseases related to mitochondrial dysfunction
Industry: Utilized in the development of fungicides and other agricultural chemicals
Mécanisme D'action
Sdh-IN-7 exerts its effects by inhibiting succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the electron transport chain. This inhibition disrupts the normal function of mitochondria, leading to reduced energy production and increased oxidative stress .
Comparaison Avec Des Composés Similaires
Flutolanil: Another succinate dehydrogenase inhibitor used as a fungicide.
Boscalid: A fungicide that inhibits succinate dehydrogenase and is used in agriculture.
Penthiopyrad: A broad-spectrum fungicide that targets succinate dehydrogenase.
Uniqueness: Sdh-IN-7 is unique due to its high potency and specificity for succinate dehydrogenase, making it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C18H15Cl3F3N3O |
|---|---|
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
N-cyclopropyl-N-[3,3-dichloro-2-(4-chlorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3 |
Clé InChI |
FKMQOWOZZJNFDY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


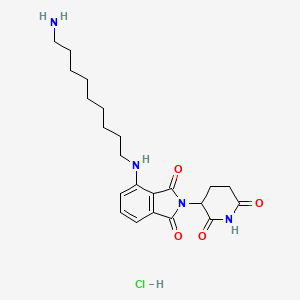
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
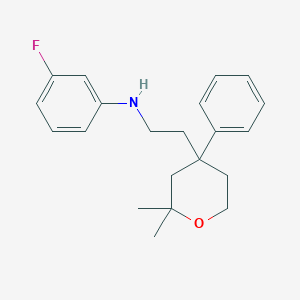
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)

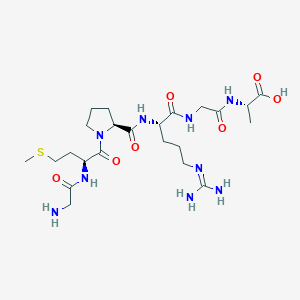
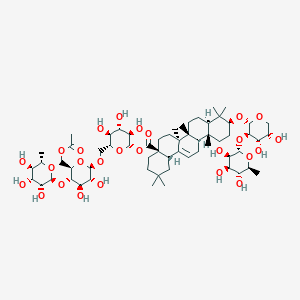


![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
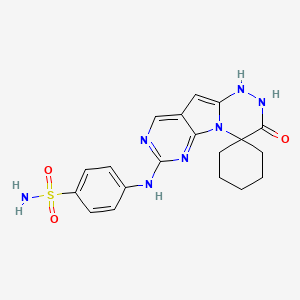
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

